3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Formation of the amide bond: The final step involves the formation of the amide bond between the oxadiazole and pyridine rings, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide.
Reduction: Formation of 3-[3-(4-methoxyphenyl)-1,2,4-hydrazine-5-yl]-N-pyridin-3-ylpropanamide.
Substitution: Formation of 3-[3-(4-substituted phenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a fluorescent probe due to its oxadiazole ring, which can exhibit fluorescence properties. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxy and pyridine groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
- 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
- 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
Uniqueness
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-6-4-12(5-7-14)17-20-16(24-21-17)9-8-15(22)19-13-3-2-10-18-11-13/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYXJUYAXASXSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325656 | |
Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49828736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849917-08-4 | |
Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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